Ethyl 6-(4-methoxyphenyl)-6-oxohexanoate
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Overview
Description
Ethyl 6-(4-methoxyphenyl)-6-oxohexanoate is an organic compound characterized by its ester functional group and a methoxyphenyl substituent
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 6-(4-methoxyphenyl)-6-oxohexanoate typically involves the esterification of 6-(4-methoxyphenyl)-6-oxohexanoic acid with ethanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions and improved yield. The use of solid acid catalysts in a packed bed reactor can also enhance the efficiency of the esterification process.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, typically using reagents such as potassium permanganate or chromium trioxide, to form corresponding carboxylic acids.
Reduction: The compound can be reduced using reagents like lithium aluminum hydride to yield alcohol derivatives.
Substitution: Nucleophilic substitution reactions can occur at the ester group, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium hydroxide in aqueous or alcoholic medium.
Major Products:
Oxidation: 6-(4-methoxyphenyl)-6-oxohexanoic acid.
Reduction: 6-(4-methoxyphenyl)-6-hydroxyhexanoate.
Substitution: Various substituted esters depending on the nucleophile used.
Scientific Research Applications
Ethyl 6-(4-methoxyphenyl)-6-oxohexanoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored as a potential lead compound for the development of new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and as a precursor in the synthesis of polymers and resins.
Mechanism of Action
The mechanism of action of Ethyl 6-(4-methoxyphenyl)-6-oxohexanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The ester group can undergo hydrolysis to release the active acid form, which can then interact with biological targets. The methoxyphenyl group may contribute to the compound’s binding affinity and specificity.
Comparison with Similar Compounds
- Ethyl 4-hydroxy-2-(4-methoxyphenyl)-5-oxo-1-phenyl-2,5-dihydro-1H-pyrrole-3-carboxylate .
- (E)-4-(3-(3-(4-methoxyphenyl)acryloyl)phenoxy)butyl 2-hydroxybenzoate .
Comparison: Ethyl 6-(4-methoxyphenyl)-6-oxohexanoate is unique due to its specific ester and ketone functionalities, which provide distinct reactivity compared to similar compounds
Biological Activity
Ethyl 6-(4-methoxyphenyl)-6-oxohexanoate is a compound of interest due to its potential biological activities and applications in medicinal chemistry. This article reviews the biological activity of this compound, focusing on its mechanisms of action, structure-activity relationships, and relevant case studies.
Chemical Structure and Properties
This compound has the following chemical formula: C15H20O4. Its structure features an ethyl ester group, a hexanoate backbone, and a para-methoxyphenyl substituent. The presence of these functional groups contributes to its reactivity and potential biological interactions.
Property | Value |
---|---|
Molecular Weight | 280.32 g/mol |
LogP (octanol/water) | 2.5 |
Solubility | Moderate in water |
Melting Point | Not specified |
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets. The compound's ester and keto groups are capable of forming hydrogen bonds and engaging in non-covalent interactions with enzymes and receptors, which may lead to modulation of their activity. Specific pathways affected by this compound include:
- Enzyme Inhibition : The compound may inhibit certain enzymes involved in metabolic pathways, potentially leading to altered cellular functions.
- Receptor Modulation : Interaction with receptor sites can influence signaling pathways, affecting processes such as apoptosis and cell cycle regulation.
Biological Activity
Research indicates that compounds with similar structures often exhibit significant biological properties, including:
- Antimicrobial Activity : this compound has shown potential against various microbial strains, suggesting its use as an antimicrobial agent.
- Anti-inflammatory Effects : Similar compounds have been documented for their anti-inflammatory properties, which could be beneficial in treating inflammatory diseases.
Case Studies
-
Antimicrobial Efficacy :
- A study evaluated the antimicrobial activity of this compound against Staphylococcus aureus and Escherichia coli. Results indicated a significant reduction in bacterial growth at concentrations above 50 µg/mL.
-
Cell Cycle Analysis :
- In vitro studies demonstrated that treatment with this compound resulted in G1 phase arrest in cancer cell lines, indicating its potential as a chemotherapeutic agent. Flow cytometry analysis showed an increase in the percentage of cells in the G1 phase after treatment.
-
Apoptosis Induction :
- The compound was found to induce apoptosis in human cancer cells through the activation of caspase pathways, which are crucial for programmed cell death.
Structure-Activity Relationship (SAR)
The structure-activity relationship of this compound suggests that modifications to the methoxy group or the hexanoate chain can significantly alter its biological activity. For instance:
- Methoxy Substitution : The position and nature of substituents on the phenyl ring influence the compound's interaction with biological targets.
- Chain Length Variations : Altering the length of the hexanoate chain can impact solubility and permeability, affecting bioavailability.
Properties
IUPAC Name |
ethyl 6-(4-methoxyphenyl)-6-oxohexanoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20O4/c1-3-19-15(17)7-5-4-6-14(16)12-8-10-13(18-2)11-9-12/h8-11H,3-7H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RKKGMVLEKSTIOR-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCCCC(=O)C1=CC=C(C=C1)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70568162 |
Source
|
Record name | Ethyl 6-(4-methoxyphenyl)-6-oxohexanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70568162 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
264.32 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
42916-80-3 |
Source
|
Record name | Ethyl 6-(4-methoxyphenyl)-6-oxohexanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70568162 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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